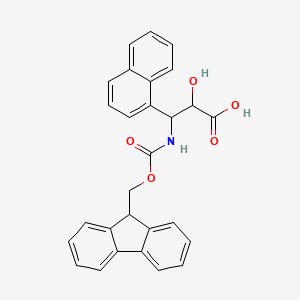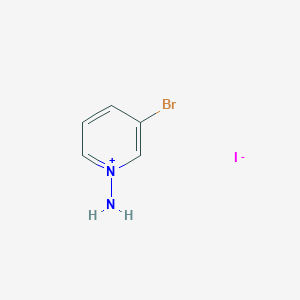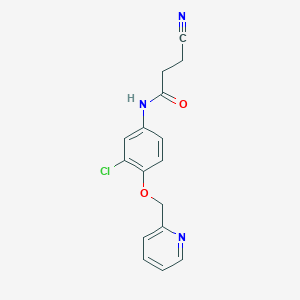
D-beta-Homolysine2HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-beta-Homolysine2HCl is a synthetic amino acid derivative that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a beta-amino group, which distinguishes it from other lysine derivatives. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-beta-Homolysine2HCl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected lysine derivative.
Beta-Amino Group Introduction: The beta-amino group is introduced through a series of chemical reactions, often involving the use of reagents like sodium hydride and alkyl halides.
Deprotection and Purification: The protecting groups are removed under acidic or basic conditions, and the product is purified using techniques like recrystallization or chromatography.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The synthetic route is scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and reducing production costs.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
D-beta-Homolysine2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amino derivatives.
Substitution: The beta-amino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nature of the electrophile.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Reduced amino derivatives with increased hydrogen content.
Substitution: Substituted derivatives with new functional groups attached to the beta-amino position.
科学的研究の応用
D-beta-Homolysine2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of D-beta-Homolysine2HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors that recognize the beta-amino group, leading to modulation of their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the overall biochemical processes within cells.
類似化合物との比較
Similar Compounds
Lysine: A naturally occurring amino acid with a primary amino group.
Beta-Alanine: A beta-amino acid with a simpler structure.
Ornithine: An amino acid involved in the urea cycle with a similar structure but different functional groups.
Uniqueness
D-beta-Homolysine2HCl is unique due to its beta-amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C7H18Cl2N2O2 |
|---|---|
分子量 |
233.13 g/mol |
IUPAC名 |
3,7-diaminoheptanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H |
InChIキー |
APJAFTBCSGCCAH-UHFFFAOYSA-N |
正規SMILES |
C(CCN)CC(CC(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)
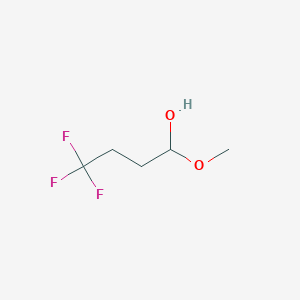
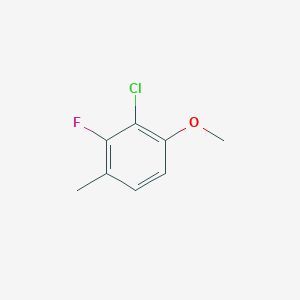
![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)
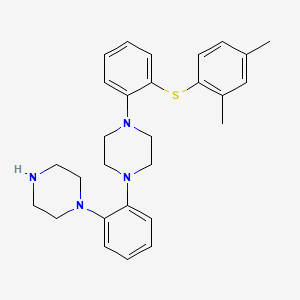
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)
